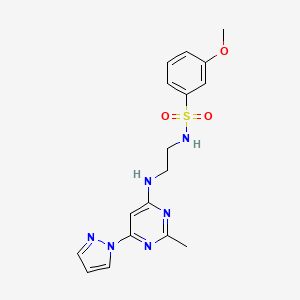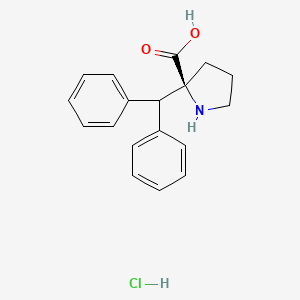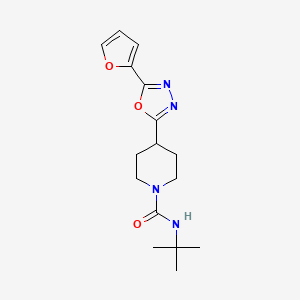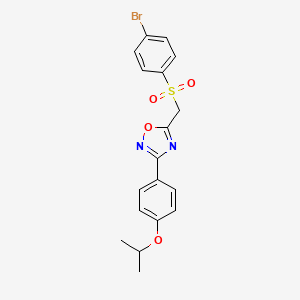
3-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as methoxy, pyrimidinyl, and benzenesulfonamide are common in the literature for their roles in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted benzaldehydes or benzoic acids, followed by condensation with appropriate amines or hydrazines. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that the synthesis of the compound might also involve similar condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray diffraction, which provides information on the crystal system, space group, and bond lengths and angles . Density functional theory (DFT) calculations are often used to compare and validate the experimental data, offering insights into the electronic properties such as HOMO and LUMO energies .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions. For example, Schiff bases formed from the reaction of amines with aldehydes are known to exhibit tautomerism, which can affect their photochromic and thermochromic properties . The presence of a sulfonamide group can also confer the ability to act as inhibitors for certain enzymes, as seen in some benzenesulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Schiff bases, for instance, have been characterized by a range of spectroscopic techniques, including MS, IR, NMR, and UV-Visible spectroscopy . The presence of metal complexes can also influence properties like fluorescence, which can be studied using fluorescence spectroscopy .
Relevant Case Studies
Several of the compounds with similar structural features have been evaluated for their biological activities. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate exhibited antiproliferative activity against human cancer cells and was identified as a tubulin polymerization inhibitor . Another compound showed marked inhibition against various human cancer cell lines, suggesting potential anticancer activity . These studies highlight the importance of such compounds in the development of new therapeutic agents.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) synthesized compounds that demonstrated antimicrobial properties against various bacteria and fungi. Their work emphasizes the antimicrobial potential of benzenesulfonamide derivatives, suggesting that similar compounds could have applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
Kumar et al. (2015) investigated benzenesulfonamide derivatives for their anticancer activity against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells. Certain compounds exhibited significant activity, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).
Heterocyclic Compound Synthesis
The synthesis and evaluation of sulfonamide derivatives as antimicrobial agents were explored by Abbas, Abd El-Karim, and Abdelwahed (2017). Their research contributes to understanding how benzenesulfonamide derivatives can be utilized in synthesizing new compounds with potential biological activities (Abbas, Abd El-Karim, & Abdelwahed, 2017).
properties
IUPAC Name |
3-methoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-13-21-16(12-17(22-13)23-10-4-7-19-23)18-8-9-20-27(24,25)15-6-3-5-14(11-15)26-2/h3-7,10-12,20H,8-9H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRWASAEAIMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)
![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)